molecular formula C21H22N6O2 B2359126 (1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1396793-28-4

(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2359126
CAS No.: 1396793-28-4
M. Wt: 390.447
InChI Key: KCMROSPCHHXLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes an azetidine group, a piperazine group, and a pyrimidine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several different functional groups. The indole group is a key part of the structure, contributing to its aromatic nature . The azetidine and piperazine groups add additional complexity to the structure .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study detailed the pharmacokinetics, metabolism, and excretion of a related compound, highlighting its rapid absorption and identification of major metabolic pathways. These pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation, suggesting its elimination through both metabolism and renal clearance. This information is crucial for understanding the disposition of such compounds in the body (Sharma et al., 2012).

Potential Therapeutic Applications

Another study synthesized and evaluated a series of compounds as inhibitors of dipeptidyl peptidase IV, identifying potent and selective compounds with high oral bioavailability. These findings underscore the potential therapeutic applications of such compounds in treating diseases, such as type 2 diabetes (Ammirati et al., 2009).

Antimicrobial and Antitubercular Activities

Research into pyrimidine-azetidinone analogues has shown promise in antimicrobial and antitubercular activities. A study synthesizing a series of such analogues revealed their in vitro activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, highlighting the potential of these compounds in addressing antibiotic resistance and tuberculosis treatment challenges (Chandrashekaraiah et al., 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The indole nucleus is known to be an important heterocyclic compound having broad-spectrum biological activities , suggesting that it could have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of molecular and cellular effects.

Properties

IUPAC Name

[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-19(25-8-10-26(11-9-25)21-22-6-3-7-23-21)15-13-27(14-15)20(29)17-12-24-18-5-2-1-4-16(17)18/h1-7,12,15,24H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMROSPCHHXLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.